![molecular formula C5H4N4O B1500419 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)
1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives have shown promising antitumor activity across various cancer cell lines.
Case Study: Novel Anticancer Agents
A study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives, revealing that compound 1a exhibited significant inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control. The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1a | A549 | 2.24 | Induces apoptosis |
1d | MCF-7 | 1.74 | Induces apoptosis |
Doxorubicin | A549 | 9.20 | Positive control |
Case Study: RAF Kinase Inhibition
Another investigation focused on bisarylureas based on the pyrazolo[3,4-d]pyrimidine scaffold, demonstrating potent inhibitory activity against BRAF V600E kinase (IC50 = 23.6 nM) and effective anti-proliferative effects against multiple tumor cell lines (A375, HT-29, PC-3, A549). The study highlighted the scaffold's significance in enhancing biological activity and selectivity towards cancer cells .
Inhibition of Kinases
The compound has also been explored for its ability to inhibit various kinases, making it a valuable scaffold for developing targeted cancer therapies.
Case Study: CDK2 Inhibition
Research on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors revealed that several synthesized compounds significantly inhibited the growth of cancer cell lines. These compounds were designed to selectively target CDK2, a critical enzyme in cell cycle regulation .
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Compound A | CDK2 | 50 |
Compound B | CDK2 | 75 |
Other Pharmacological Activities
Beyond antitumor effects, derivatives of this compound have shown potential in other therapeutic areas:
- Antidiabetic Activity : Some derivatives have demonstrated insulin-mimetic properties.
- Anti-inflammatory Effects : Compounds have been noted for their ability to modulate inflammatory pathways.
- Neuroprotective Properties : Certain derivatives exhibit potential in treating neurodegenerative diseases like Alzheimer's .
特性
分子式 |
C5H4N4O |
---|---|
分子量 |
136.11 g/mol |
IUPAC名 |
1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-2-7-4(3)8-9-5/h1-2H,(H2,6,7,8,9,10) |
InChIキー |
JTNQNHQPENYUGB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N1)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。